molecular formula C7H8ClN B1583412 2-Chloro-5-methylaniline CAS No. 95-81-8

2-Chloro-5-methylaniline

Cat. No. B1583412
CAS RN: 95-81-8
M. Wt: 141.6 g/mol
InChI Key: HPSCXFOQUFPEPE-UHFFFAOYSA-N
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Patent
US03931321

Procedure details

514 Parts of 4-chloro-3-nitro-toluene and 300 parts of water were reacted in the same manner as described in Example 1 at from 90° to 95°C with 1446 parts of a 36% aqueous sodium hydrogen sulfide solution while stirring. Then, the 4-chloro-3-amino-toluene which had formed as by-product was eliminated by steam distillation. After cooling to 20° - 30°C, 1,210 parts of sodium sulfite (Na2SO3 . 7 H2O) and 430 parts of xylene were successively added and the pH was adjusted at 6 at a temperature within the range of from 10° to 12°C within from 2 to 3 hours with 565 parts of a 30% hydrochloric acid while stirring. For better separation of the phases, the mixture was heated at 25°C and the mother liquor was stirred with 174 parts of xylene. The 4-methyl-2-amino-thiophenol was isolated from the organic phase by vacuum distillation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
sodium hydrogen sulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[N+:9]([O-])=O.S.[Na]>O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[NH2:9] |f:1.2,^1:12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C=C1)C)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
sodium hydrogen sulfide
Quantity
0 (± 1) mol
Type
reactant
Smiles
S.[Na]

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)C)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.